molecular formula C17H11ClF3N3OS B2618961 N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide CAS No. 2061249-29-2

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide

Cat. No. B2618961
CAS RN: 2061249-29-2
M. Wt: 397.8
InChI Key: WUOVQDKIKYAAQW-UHFFFAOYSA-N
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Description

“N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with PhOCOCl, DIPEA, DMAP at 0 °C to room temperature for 3 hours. This is followed by NH4OH, NaIO4, DMF–H2O at 80 °C for 1 hour. The reaction is then carried out in acetonitrile under reflux for 16 hours, and then at 70 °C for 24 hours. The next step involves xantphos, Pd2(dba)3t-BuONa in toluene at 110 °C for 3 hours. Finally, sulfur is added in DMF under microwave heating at 130 °C for 0.5 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and coupling reactions . The chloride is transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethylpyridine group . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Safety and Hazards

This compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means that it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of bacterial Sfp-PPTase by N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .

Result of Action

The molecular and cellular effects of the action of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide include the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism, which is crucial for bacterial survival and proliferation .

Action Environment

The action, efficacy, and stability of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide can be influenced by various environmental factors. For instance, the compound has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additionally, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli .

properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3OS/c1-9-4-2-3-5-11(9)15(25)24-16-23-13(8-26-16)14-12(18)6-10(7-22-14)17(19,20)21/h2-8H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOVQDKIKYAAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide

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